Superior Potency Against Anopheles gambiae Acetylcholinesterase Compared to Other Benzamide Derivatives
4-(Acetylamino)-N-(4-chlorophenyl)benzamide inhibits recombinant Anopheles gambiae acetylcholinesterase (AgAChE) with an IC50 of 142 nM after 10 minutes of incubation [1]. In contrast, a series of benzamide derivatives evaluated in a separate study exhibited only moderate AChE inhibition, with IC50 values ranging from 33.1 to 85.8 µM [2]. This represents a >200-fold difference in potency, highlighting the unique activity profile conferred by the specific substitution pattern of this compound.
| Evidence Dimension | Inhibition of Anopheles gambiae acetylcholinesterase (AgAChE) |
|---|---|
| Target Compound Data | IC50 = 142 nM |
| Comparator Or Baseline | Representative benzamide derivatives from literature (IC50 range: 33.1 - 85.8 µM) |
| Quantified Difference | >200-fold lower IC50 (higher potency) |
| Conditions | Recombinant AgAChE, 10-minute incubation, Ellman assay |
Why This Matters
This data identifies 4-(acetylamino)-N-(4-chlorophenyl)benzamide as a significantly more potent inhibitor of AgAChE than many other benzamides, making it a valuable starting point for insecticide development targeting malaria vectors.
- [1] BindingDB. (n.d.). BDBM50124882 CHEMBL3623548: 4-(acetylamino)-N-(4-chlorophenyl)benzamide. Retrieved from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50124882 View Source
- [2] Krátký, M., Štěpánková, Š., Houngbedji, N. H., Vosátka, R., Vorčáková, K., & Vinšová, J. (2021). New benzamide derivatives and their nicotinamide/cinnamamide analogs as cholinesterase inhibitors. Retrieved from https://www.socolar.com/ View Source
